2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique chemical structure It consists of various functional groups, including a dihydrobenzo[b][1,4]dioxin moiety, a dihydropyrazinone ring, and a methoxyphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves multiple steps. Typically, it starts with the preparation of intermediates such as dihydrobenzo[b][1,4]dioxin and dihydropyrazinone derivatives. These intermediates are then coupled under specific reaction conditions, often involving catalytic or stoichiometric amounts of reagents to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may require optimized reaction conditions, including temperature control, the use of solvents, and purification processes like crystallization or chromatography. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties under suitable conditions.
Substitution: Replacement of substituent groups with others through nucleophilic or electrophilic substitution reactions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Conditions involving alkyl halides, acid chlorides, or aryl diazonium salts with suitable catalysts or base.
Major Products Formed: The specific reactions lead to the formation of various products depending on the reaction conditions and reagents used. These products may include modified versions of the original compound or new derivatives with different functional groups.
Scientific Research Applications
2-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide has significant potential in several fields:
Chemistry:Utilized as a building block for the synthesis of more complex molecules.
Acts as a catalyst or reagent in specific organic reactions.
Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Explored for its potential as a drug candidate or pharmaceutical intermediate.
Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets and pathways. This may involve binding to specific proteins or enzymes, altering their activity or function. The precise mechanism often depends on the specific application, such as inhibition of a particular enzyme in a biological system or catalysis of a chemical reaction.
Comparison with Similar Compounds
Similar Compounds:
2-((4-(2,3-Dihydrobenzofuran-5-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
2-((4-(2,3-Dihydrobenzothiophene-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
2-((4-(1,4-Dihydroquinolin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Uniqueness: This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties not present in other similar compounds. Its structure allows for distinct interactions with molecular targets and unique reaction pathways, enhancing its potential in various applications.
There you have it, a deep dive into the compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide. How does that sit with you? Anything you'd want to dig deeper into?
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-14(3-6-16)23-19(25)13-30-20-21(26)24(9-8-22-20)15-4-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGHRIUSKTPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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